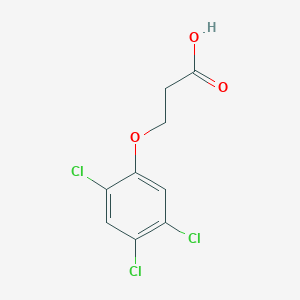

3-(2,4,5-Trichlorophenoxy)propanoic acid

Descripción general

Descripción

3-(2,4,5-Trichlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H7Cl3O3. This compound is used to control broadleaf weeds and woody plants by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventually plant death .

Métodos De Preparación

3-(2,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions . The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Análisis De Reacciones Químicas

3-(2,4,5-Trichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated phenoxy acids.

Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include various chlorinated and non-chlorinated phenoxy acids[7][7].

Aplicaciones Científicas De Investigación

Agricultural Use

Fenoprop is predominantly used as a herbicide in agriculture. Its ability to mimic IAA allows it to disrupt normal plant growth processes. The compound induces abnormal cell division and elongation, which is particularly effective against broadleaf weeds.

- Mechanism of Action : By imitating auxin, Fenoprop activates signaling pathways that lead to excessive growth in target plants. This results in uncontrolled growth patterns that are detrimental to the plants being targeted .

Analytical Chemistry

In analytical chemistry, 3-(2,4,5-Trichlorophenoxy)propanoic acid serves as a reference standard for the determination of phenoxy herbicides in environmental samples. Its presence can be quantified using various analytical techniques such as gas chromatography and mass spectrometry.

- Importance : The ability to accurately measure this compound helps in monitoring environmental contamination and assessing the efficacy of herbicides in agricultural practices .

Biological Studies

Research into Fenoprop's biological effects has expanded its applications beyond agriculture. Studies focus on its role in plant development and its potential impacts on human health.

- Plant Growth Regulation : Investigations into how Fenoprop affects gene expression related to plant growth provide insights into the hormonal regulation of plants and potential applications in developing herbicide-resistant crops .

Toxicological Research

Toxicological studies have been conducted to assess the health risks associated with exposure to Fenoprop. These studies evaluate its potential effects on human health and the environment.

- Health Effects : While acute exposure may cause respiratory irritation and other symptoms, chronic exposure has not been conclusively linked to cancer or reproductive toxicity according to current data .

Case Study 1: Efficacy in Weed Management

A study conducted on the efficacy of Fenoprop in managing broadleaf weeds demonstrated significant reductions in weed biomass when applied at recommended rates. The results indicated that Fenoprop could effectively control resistant weed species that are less affected by traditional herbicides like glyphosate.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of Fenoprop found that while it is effective against target species, its persistence in soil raises concerns regarding non-target species and potential groundwater contamination. Monitoring programs are recommended to evaluate long-term ecological effects.

Mecanismo De Acción

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propanoic acid involves mimicking the natural plant hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing cellular damage .

Comparación Con Compuestos Similares

3-(2,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) . it is unique due to its specific structure, which includes a propanoic acid side chain instead of an acetic acid side chain . This structural difference gives it distinct biological activity and herbicidal properties.

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

- 2-(2,4,5-Trichlorophenoxy)propionic acid (Fenoprop)

- 2-(2,4-Dichlorophenoxy)propionic acid

Actividad Biológica

3-(2,4,5-Trichlorophenoxy)propanoic acid, commonly known as Fenoprop or 2,4,5-TP, is a phenoxy herbicide that exhibits significant biological activity by mimicking the plant hormone auxin (indoleacetic acid, IAA). This article delves into its mechanism of action, biochemical pathways, and relevant research findings.

Overview of this compound

- Chemical Formula : C9H7Cl3O3

- CAS Number : 582-53-6

- Molecular Weight : 269.5 g/mol

Fenoprop is primarily used in agriculture to control broadleaf weeds and woody plants. Its mode of action involves inducing rapid and uncontrolled growth in target plants, leading to their eventual death.

Mimicking Auxin

Fenoprop acts by mimicking IAA, disrupting the normal hormonal balance within plants. This results in:

- Uncontrolled Growth : The compound promotes excessive cell division and elongation.

- Cellular Effects : It influences cellular processes by altering gene expression related to growth regulation.

Biochemical Pathways

The biochemical pathways affected by Fenoprop include:

- Auxin Signaling Pathway : By imitating IAA, Fenoprop activates signaling cascades that lead to abnormal growth patterns.

- Gene Regulation : It alters the expression of genes involved in plant development and stress responses.

Pharmacokinetics

- Solubility : Moderately soluble in water, which affects its efficacy based on environmental conditions such as soil moisture levels.

- Environmental Stability : The compound's persistence in the environment can lead to bioaccumulation and potential ecological impacts.

Case Studies and Experimental Data

- Growth Inhibition Studies :

- Toxicological Assessments :

- Comparative Studies :

Summary Table of Biological Activity

| Property | Description |

|---|---|

| Mechanism of Action | Mimics IAA; induces uncontrolled plant growth |

| Target Plants | Broadleaf weeds and woody plants |

| Solubility | Moderately soluble in water |

| Reference Dose (RfD) | mg/kg-day |

| Toxicity | Potential liver damage at high exposure levels |

Propiedades

IUPAC Name |

3-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c10-5-3-7(12)8(4-6(5)11)15-2-1-9(13)14/h3-4H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWJEKNHBCUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952404 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-53-6, 29990-39-4 | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, (2,4,5-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029990394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4,5-Trichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.